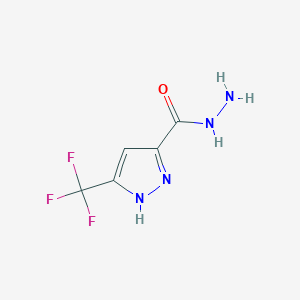

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted 3H-pyrazoles involves an intramolecular cycloaddition strategy . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is influenced by the unique physicochemical properties of the fluorine atom . The trifluoromethyl group is sterically the next smallest atom after hydrogen but has the largest electronegativity .Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom contribute to the properties of trifluoromethyl compounds . For example, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which can provide TFMP-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activity

Synthesis and Biological Properties : A series of trifluoromethyl-containing N′-arylidene-1H-pyrazole-1-carbohydrazides demonstrated antioxidant and antimicrobial properties. These compounds showed the ability to capture DPPH free radicals and presented fungistatic and bacteriostatic activity at certain concentrations (Bonacorso et al., 2012).

Antibacterial Activity and DNA Gyrase Inhibition : Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their potential as DNA gyrase inhibitors. Certain compounds showed strong inhibition of DNA gyrase in Staphylococcus aureus and Bacillus subtilis, indicating potential antibacterial applications (Sun et al., 2013).

Spectroscopic Investigations and Molecular Dynamics

- Vibrational Spectroscopy and Docking Studies : The N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide compound underwent extensive quantum chemical studies, including FT-IR and FT-Raman spectra analysis, revealing significant hyperpolarizability and potential inhibitor properties against CDK2s (Pillai et al., 2017).

Anticancer and Antitumor Activities

Synthesis and Cytotoxic Activity : A series of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines, showing potent antiproliferative activity in some cases (Zhang et al., 2011).

Antioxidant and Antitumor Properties : Carbohydrazide derivatives exhibited potent antioxidant and antitumor activity, highlighting the therapeutic potential of these compounds (El Sadek et al., 2014).

Molecular Docking and Structural Analysis

Molecular Docking Studies : Synthesized compounds like (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide were studied for their in vitro antidiabetic and antioxidant activities, with molecular docking revealing potential anti-diabetic activity via enzyme inhibition (Karrouchi et al., 2020).

Structural and Spectroscopic Studies : E-MBPC, a derivative of pyrazole-3-carbohydrazide, was synthesized and characterized, with docking results suggesting its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Mecanismo De Acción

Target of Action

It’s structurally similar to 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole , which targets Prostaglandin G/H synthase 2 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis .

Mode of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Organofluorine compounds, including those with a trifluoromethyl group, have been shown to affect various biochemical pathways .

Pharmacokinetics

Compounds with a trifluoromethyl group, such as flutamide, have been shown to undergo extensive first-pass metabolism, with major metabolites including 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .

Result of Action

Structurally similar compounds have shown promising results in anti-cancer properties .

Action Environment

It’s known that trifluoromethyl-containing compounds can be environmentally stable due to the strength of the carbon-fluorine bond .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O/c6-5(7,8)3-1-2(11-12-3)4(13)10-9/h1H,9H2,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBBGINYUCUQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)

![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)